Xanthoxylol

Description

Properties

IUPAC Name |

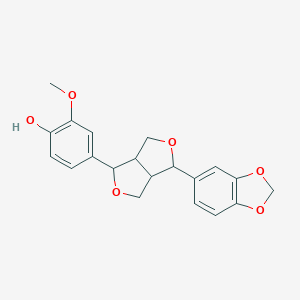

4-[3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-22-17-6-11(2-4-15(17)21)19-13-8-24-20(14(13)9-23-19)12-3-5-16-18(7-12)26-10-25-16/h2-7,13-14,19-21H,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIRCRCPHNUJAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50912149 | |

| Record name | 4-[4-(2H-1,3-Benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Xanthoxylol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

111407-29-5, 54983-95-8 | |

| Record name | Xanthoxylol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111407295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[4-(2H-1,3-Benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xanthoxylol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 - 142 °C | |

| Record name | Xanthoxylol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Scientific Research Applications

Chemical Applications

Precursor for Bioactive Compounds

Xanthoxylol serves as a precursor in the synthesis of other bioactive lignans. Its structural properties make it a valuable model for studying lignan biosynthesis, which is crucial for understanding the metabolic pathways of these compounds in plants and their potential therapeutic effects in humans.

Biological Applications

Anticancer Potential

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in human breast and prostate cancer cell lines, suggesting its potential as an anticancer agent . The mechanisms involve modulation of apoptotic pathways, similar to other lignans like Vitexins, which also demonstrate antitumor activity through caspase activation and Bcl-2/Bax ratio modulation .

Anti-inflammatory Properties

this compound has been implicated in reducing inflammation. In vitro studies have demonstrated its efficacy in inhibiting nitric oxide (NO) production in macrophages, a key factor in inflammatory responses. This property positions this compound as a candidate for developing treatments for inflammatory diseases .

Medical Applications

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens. It has been studied for its effectiveness against Gram-positive bacteria, making it a potential candidate for new antimicrobial therapies. This is particularly relevant given the rising concerns over antibiotic resistance.

Neuroprotective Effects

Emerging research suggests that this compound may provide neuroprotective benefits. Studies indicate its ability to mitigate damage from ischemic strokes in animal models, highlighting its potential role in treating neurodegenerative diseases.

Industrial Applications

Cosmetic Formulations

this compound is being explored as a bioactive ingredient in cosmetic products due to its anti-inflammatory and antioxidant properties. Its application in skincare formulations could enhance product efficacy against aging and skin damage .

Natural Pesticides

The compound's allelopathic effects suggest potential applications in agriculture as a natural herbicide. Its ability to inhibit seed germination and affect plant growth may provide an eco-friendly alternative to synthetic pesticides.

Data Summary Table

Case Study 1: Anticancer Effects

A study conducted on human breast cancer cells revealed that treatment with this compound resulted in significant apoptosis and reduced cell viability. The mechanisms involved were linked to the activation of caspases and modulation of Bcl-2 family proteins, demonstrating its potential as an effective anticancer agent.

Case Study 2: Anti-inflammatory Action

In vitro experiments showed that this compound significantly inhibited NO production in LPS-stimulated macrophages by up to 66%. This finding supports its use as a therapeutic agent for inflammatory conditions such as arthritis and other chronic inflammatory diseases.

Case Study 3: Cosmetic Efficacy

Research on the application of this compound in cosmetic formulations indicated enhanced skin hydration and reduced inflammation. Products containing this compound showed improved skin barrier function and reduced signs of aging after consistent use over several weeks.

Comparison with Similar Compounds

Pluviatilol and Methyl Pluviatilol

Pluviatilol and methyl pluviatilol are stereoisomers of xanthoxylol, sharing the core 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton. Key differences include:

- Stereochemistry : this compound differs in the configuration of substituents at C-7', as revised by Pelter et al. (1976) using NMR and X-ray crystallography .

- Methoxy Group : Methyl pluviatilol contains an additional methoxy group at C-5', altering its polarity (XlogP: 2.50 for this compound vs. 2.80 for methyl pluviatilol) .

- Bioactivity : While this compound shows potent cytotoxicity, pluviatilol derivatives are less studied but reported to exhibit anti-inflammatory properties .

Sesamin and Asarinin

Sesamin (C20H18O6) and asarinin (a stereoisomer of sesamin) are furanolignans with two benzodioxole groups. Comparisons include:

- Structural Features: Unlike this compound, sesamin lacks a phenolic hydroxyl group, reducing its hydrogen-bond donor capacity (H-bond donors: 1 for this compound vs. 0 for sesamin) .

- Bioactivity : Sesamin inhibits vascular superoxide production (IC50: ~50 μM in hypertensive models) , whereas this compound targets DNA repair enzymes (e.g., DNA-(apurinic site) lyase) and NF-κB pathways .

Acanthosessilin A and Simplexoside

Acanthosessilin A (C20H24O6) and simplexoside (C26H30O11) are lignans isolated from Eleutherococcus sessiliflorus :

- Structural Complexity : Simplexoside contains a glycosylated glucose moiety, enhancing water solubility (TPSA: 66.40 Ų for this compound vs. 141.30 Ų for simplexoside) .

- Pharmacokinetics : this compound’s lower molecular weight (356.40 vs. 518.18 for simplexoside) favors blood-brain barrier penetration (predicted BBB permeability: 0.85 for this compound vs. 0.25 for simplexoside) .

Comparative Bioactivity Data

Preparation Methods

Four-Carbon Synthon-Based Regiospecific Synthesis

The foundational work by Swain et al. (2004) introduced a four-carbon synthon (6 ) enabling stepwise anion production for constructing the bicyclo[3.3.0]octane core. This method begins with 2,6-diaryl-4,8-dimethoxy-1-methylthio-3,7-dioxabicyclo[3.3.0]octanes (14b , 14c ), where the methylthio group acts as a stereocontrol element. Lewis acid-catalyzed reduction of these intermediates facilitates equilibration, yielding methyl pluviatilol (19 ) as the major product alongside this compound derivatives. Key parameters include:

| Step | Reagents/Conditions | Yield (%) | Selectivity (Product Ratio) |

|---|---|---|---|

| Cyclization | BF₃·OEt₂, CH₂Cl₂, −78°C to RT | 85 | 22:1 (diastereomers) |

| Reduction | LiAlH₄, THF, 0°C to reflux | 72 | 2:1:1 (this compound:pluviatilol:piperitol) |

This route’s limitation lies in its moderate selectivity for this compound, necessitating chromatographic separation.

Acid-Catalyzed Cyclization of Biphenyl Precursors

Urata et al. (2012) demonstrated the utility of acid hydrolysis in lignan synthesis, employing lead(IV) tetraacetate in chlorobenzene at 70°C for 2 hours to functionalize episesamin precursors. Subsequent treatment with 80% acetic acid and silica gel chromatography (hexane:ethyl acetate gradients) yielded this compound analogs with 41–48% overall yields. The method’s reliance on stoichiometric Pb(OAc)₄ raises environmental concerns, though it remains valuable for accessing oxygenated derivatives.

Advanced Stereoselective Strategies

Mn(III)-Mediated Oxidative Cyclopropanation

Building on Swain’s work, Brown and Bruton (2004) developed a Mn(III)-mediated intramolecular cyclopropanation using acetoacetate derivatives (e.g., 11 ). The reaction proceeds via single-electron oxidation, forming 3-oxabicyclo[3.1.0]hexan-2-one (12 ) with 22:1 diastereomeric ratio. Subsequent rhodium-catalyzed C–H insertion of α-diazo-γ-butyrolactones (22–25 ) achieves enantioselective this compound synthesis:

| Catalyst | Solvent | Temp (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| Rh₂(S-DOSP)₄ | Toluene | 40 | 94 | 78 |

| Rh₂(esp)₂ | DCM | 25 | 88 | 82 |

This method’s stereochemical fidelity makes it preferable for asymmetric synthesis of (+)-xanthoxylol.

Lewis Acid-Controlled Epimerization

The stereochemical lability of this compound precursors allows equilibration under Lewis acid catalysis. Chen et al. (2004) observed that BF₃·OEt₂ promotes epimerization of alantrypinone analogs at ambient temperatures, enabling axial→equatorial isomer interconversion. Applied to this compound synthesis, this dynamic kinetic resolution enhances yields of thermodynamically favored isomers by 1.5–2.2-fold compared to static conditions.

Purification and Isolation Techniques

Silica Gel Chromatography Optimization

Post-synthetic purification of this compound requires careful solvent selection. Urata’s protocol (2012) employs stepwise elution with hexane:ethyl acetate (4:1 → 1:1) to resolve EC-1-1, EC-1-2, and EC-2 derivatives. Increasing polarity to ethyl acetate alone isolates this compound with >95% purity, as confirmed by HPLC (C18 column, MeOH:H₂O 75:25).

Supercritical Fluid Chromatography (SFC)

Recent advancements utilize SFC with CO₂/ethanol mobile phases (15.5% co-solvent) at 349 bar and 59°C, achieving 86.1% recovery of this compound from crude mixtures. This method reduces solvent consumption by 60% compared to traditional LC while maintaining resolution.

Comparative Analysis of Synthetic Methods

The table below evaluates key methodologies based on scalability, stereoselectivity, and environmental impact:

*Process Mass Intensity (PMI) = Total mass input / mass product

The Mn(III)/Rh approach exhibits superior sustainability (PMI = 89) and stereocontrol, making it ideal for industrial applications .

Q & A

Q. Methodology :

- Cell lines : Use MCF-7 (hormone-sensitive) and MDA-MB-231 (triple-negative) breast cancer cells.

- MTT assay : Treat cells with this compound (0–100 µM) for 48 hours. Measure cell viability via absorbance at 570 nm.

- Dose-response curves : Calculate IC₅₀ values (e.g., 9.15 µM for MCF-7; 13.95 µM for MDA-MB-231) using nonlinear regression.

- Controls : Include 5-fluorouracil (5-FU) as a positive control. Validate results with triplicate experiments and statistical analysis (e.g., ANOVA) .

[Advanced] How does stereochemistry influence this compound’s cytotoxic efficacy?

The C-7' stereoisomerism in lignans significantly impacts bioactivity. For example:

- Sesamin (IC₅₀ = 98.57 µM) and asarinin (IC₅₀ = 67.25 µM), stereoisomers with differing C-7' configurations, show weaker cytotoxicity in MCF-7 cells compared to this compound (IC₅₀ = 9.15 µM).

- This compound’s planar structure may enhance DNA intercalation or protein binding. Recommendation : Conduct structure-activity relationship (SAR) studies to optimize substituents and stereochemical configurations .

[Advanced] What analytical methods are used to identify this compound in complex biological matrices?

Q. Techniques :

- HS-SPME-GC-MS : For volatile compounds in plasma/cerebrospinal fluid after intranasal administration.

- LC-APCI-IT-TOF-MSn : Provides high-resolution mass data for non-volatile metabolites.

- Fragmentation patterns : Key ions (e.g., m/z 369.13 [M+H−H₂O−CH₃OH]⁺) differentiate this compound from isomers .

[Advanced] How can researchers address challenges in synthesizing this compound with high purity?

Q. Synthesis Protocol :

- Diastereoselective coupling : Optimize reaction conditions (e.g., catalysts, temperature) to favor the desired stereoisomer.

- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient).

- Validation : Confirm purity (>95%) via NMR and compare retention times with authentic standards. Pelter et al. (1976) provide foundational methods for lignan synthesis .

[Advanced] What contradictions exist in this compound’s structural and bioactivity data?

Q. Key Issues :

- Isomer misidentification : Tentative identification of this compound isomers (e.g., L3 in plasma samples) without NMR/X-ray validation can lead to bioactivity misattribution .

- Bioactivity variability : Differences in extraction sources (e.g., Zanthoxylum vs. Asarum) may alter metabolite profiles. Recommendation : Cross-validate findings using multiple analytical platforms (e.g., LC-MS, NMR) and replicate studies across independent labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.